

Application Note: Detection of Peroxyacetyl Radicals by Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH3C(=O)OO2

Cat. No.: B10795667

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peroxyacetyl (PA) radicals (CH3C(O)O2) are crucial, highly reactive intermediates in atmospheric chemistry, playing a significant role in the formation of photochemical smog and secondary organic aerosols.[1][2] Their accurate detection and quantification are essential for understanding atmospheric oxidation processes and the impact of volatile organic compounds (VOCs). Mass spectrometry has emerged as a powerful analytical tool for the direct and indirect, real-time, and speciated detection of these transient species.[3] This document outlines the primary mass spectrometric techniques, protocols, and performance data for the detection of peroxyacetyl radicals.

Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS)

Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) is a highly selective and rapid technique for detecting peroxyacetyl radicals, typically by measuring their stable precursors, peroxyacetyl nitrates (PANs).[4] The method relies on the thermal decomposition of PANs into peroxyacetyl radicals and nitrogen dioxide (NO2), followed by chemical ionization of the target radical.[4][5][6]

Principle of Operation

Ambient air or a sample gas containing PAN is drawn through a heated inlet, where the thermally labile PAN dissociates (Reaction 1). The resulting peroxyacetyl radical is then passed

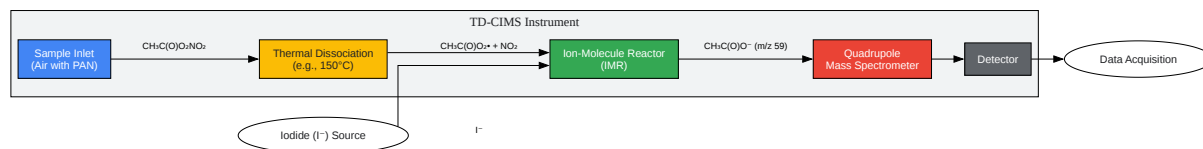
into an ion-molecule reaction (IMR) chamber. Inside the IMR, a reagent ion, commonly iodide (I^-), selectively reacts with the peroxyacetyl radical to form a stable product ion, such as the acetate anion ($CH_3C(O)O^-$), which is then detected by a mass spectrometer at a specific mass-to-charge ratio (m/z 59).[4]

- Reaction 1 (Thermal Dissociation): $CH_3C(O)O_2NO_2 + M \rightarrow CH_3C(O)O_2\bullet + NO_2 + M$ [4]
- Reaction 2 (Chemical Ionization): $CH_3C(O)O_2\bullet + I^- \rightarrow CH_3C(O)O^- + IO$ [4]

Experimental Protocol: TD-CIMS using Iodide Reagent Ion

- Sample Introduction: Ambient air is drawn through a heated glass inlet tube ($\sim 150^\circ C$) to ensure thermal dissociation of PAN into peroxyacetyl radicals.[7]
- Reagent Ion Generation: Iodide (I^-) reagent ions are generated by passing a small flow of methyl iodide (CH_3I) in nitrogen over an alpha emitter (e.g., Po-210).[4]
- Ion-Molecule Reaction: The sample flow containing the thermally dissociated radicals is mixed with the I^- ions in a flow tube reactor at a controlled pressure (e.g., ~ 20 Torr).[4]
- Ion Detection: The product ions (acetate, m/z 59) are guided through a series of ion optics, including a collisional dissociation chamber, into a quadrupole mass spectrometer for mass filtering and detection.[4]
- Background Measurement: The background signal is determined periodically by adding nitric oxide (NO) to the sample flow. NO rapidly titrates the acetylperoxy radicals, effectively removing the PAN signal and allowing for a measurement of the instrument background.[4]
- Calibration: The instrument is calibrated using a synthesized PAN standard of a known concentration.

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for TD-CIMS detection of peroxyacetyl radicals.

Chloride Anion Chemical Ionization Mass Spectrometry (Cl_2 -CIMS)

A more recently developed technique utilizes the chloride anion (Cl_2^-) as a reagent ion for the direct detection of acyl peroxy radicals.[1][8] This method offers high sensitivity and provides an alternative to the more established iodide-based chemistry, which can be subject to interferences from water vapor.[7]

Principle of Operation

In this method, peroxyacetyl radicals are generated, often through photolysis of a precursor like methyl ethyl ketone, and introduced into the IMR of a time-of-flight mass spectrometer.[1] The Cl_2^- reagent ion clusters with the peroxyacetyl radical to form a stable adduct, which is then detected.

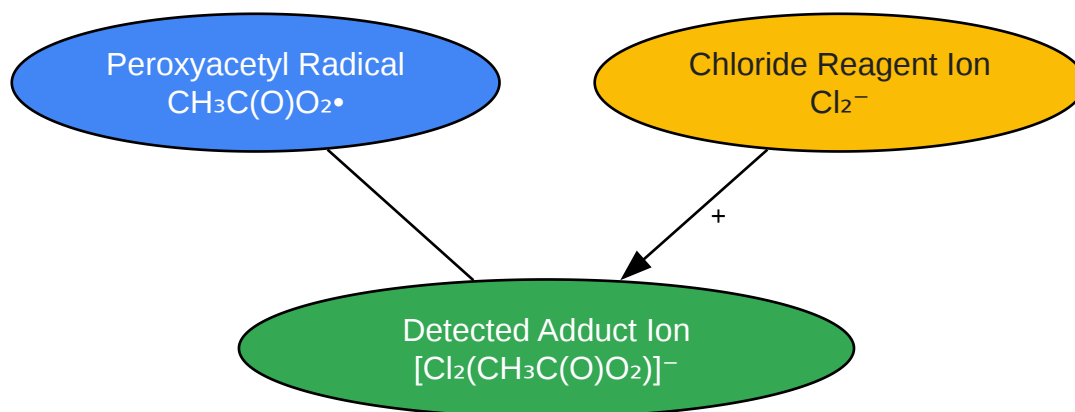
- Reaction 3 (Chemical Ionization): $\text{CH}_3\text{C}(\text{O})\text{O}_2\bullet + \text{Cl}_2^- \rightarrow [\text{Cl}_2(\text{CH}_3\text{C}(\text{O})\text{O}_2)]^-$

Experimental Protocol: Cl_2 -CIMS

- Radical Generation: Peroxyacetyl radicals are generated in a controlled laboratory setting. A common method is the photolysis of a precursor gas (e.g., methyl ethyl ketone or acetone) at a specific wavelength (e.g., 254 nm) using a mercury lamp.[1][7]

- Reagent Ion Generation: Cl_2^- ions are produced and introduced into the IMR.
- Ion-Molecule Reaction: The generated radicals react with Cl_2^- in the IMR, which is typically operated at a pressure of around 65 mbar.[1]
- Ion Detection: The resulting adduct ion, $[\text{Cl}_2(\text{CH}_3\text{C}(\text{O})\text{O}_2)]^-$, is detected using a high-resolution time-of-flight (ToF) mass analyzer.[1]
- Calibration: Calibration is performed by thermally decomposing a known quantity of PAN at the instrument inlet to produce a known concentration of $\text{CH}_3\text{C}(\text{O})\text{O}_2$ radicals.[7]

Reaction Diagram



[Click to download full resolution via product page](#)

Caption: Ion-molecule reaction in the Cl_2 -CIMS method.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) & Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

PTR-MS and SIFT-MS are soft ionization techniques capable of real-time measurement of volatile organic compounds and, in some cases, radical species.[9][10] These methods typically use protonated water clusters (H_3O^+) as the reagent ion.

Principle of Operation

For the detection of peroxyacetyl radicals, these techniques often rely on detecting the precursor PAN. In SIFT-MS, H_3O^+ ions react with PAN to produce several characteristic product ions, including the protonated parent molecule.^[10]

- Reaction 4 (Proton Transfer): $\text{CH}_3\text{C}(\text{O})\text{O}_2\text{NO}_2 + \text{H}_3\text{O}^+ \rightarrow [\text{CH}_3\text{C}(\text{O})\text{O}_2\text{NO}_2]\text{H}^+ + \text{H}_2\text{O}$

The protonated PAN ($[\text{M}+\text{H}]^+$) can be detected at m/z 122. Other fragment ions, such as protonated peracetic acid (m/z 77), may also be observed.^[10]

Experimental Protocol: SIFT-MS for PAN Detection

- Sample Introduction: A continuous flow of sample air is introduced into the flow tube of the SIFT-MS instrument.
- Reagent Ion Selection: H_3O^+ reagent ions are generated in an ion source, mass selected, and injected into the upstream end of the flow tube.
- Ion-Molecule Reaction: The reagent ions react with the PAN molecules in the sample air along the length of the flow tube under controlled conditions.
- Ion Detection: At the downstream end of the flow tube, ions are sampled into a quadrupole mass spectrometer, where the parent and product ions are counted.
- Quantification: The PAN concentration is determined from the known reaction time, the rate constant for the ion-molecule reaction, and the measured counts of the reagent and product ions.

Quantitative Data Summary

The performance of different mass spectrometric techniques for detecting peroxyacetyl radicals or their PAN precursors varies in sensitivity and detection limits.

Technique	Reagent Ion	Detected Species	Sensitivity	Limit of Detection (LOD)	Reference
TD-CIMS	I ⁻ (Iodide)	CH ₃ C(O)O ⁻ (m/z 59) from PA radical	Not explicitly stated	7 pptv (for PAN)	[10]
Cl ₂ -CIMS	Cl ₂ ⁻ (Chloride)	[Cl ₂ (CH ₃ C(O)O ₂) ⁻ from PA radical	2.30 ± 0.04 ncps/ppt	5 pptv (1s integration)	[8]
I-CIMS	I ⁻ (Iodide)	ICH ₃ C(O)O ₂ ⁻ from PA radical	1.54 ± 0.03 ncps/ppt	2 pptv	[1] [8]
PTR-MS	H ₃ O ⁺ ·(H ₂ O) _n	Protonated RO ₂ radicals	50 - 1000 Hz/ppb	~10 pptv (for some species)	[9]
SIFT-MS	H ₃ O ⁺	[PAN+H] ⁺ (m/z 122)	138 cps/ppbv	20 pptv (10s integration)	[10]

Note: ncps = normalized counts per second; pptv = parts per trillion by volume; ppbv = parts per billion by volume. Sensitivities and LODs are highly dependent on instrument configuration and operating conditions.

Summary and Outlook

Mass spectrometry provides a suite of powerful techniques for the sensitive and selective detection of peroxyacetyl radicals.

- TD-CIMS is a robust and widely used method for indirectly measuring PA radicals via the thermal dissociation of PANs, offering high selectivity.[\[4\]](#)
- Cl₂-CIMS is a promising newer method for the direct detection of PA radicals, demonstrating higher sensitivity than some established techniques, though background signals can be a challenge.[\[1\]](#)[\[8\]](#)

- PTR-MS and SIFT-MS offer real-time monitoring capabilities, often targeting the more stable PAN precursor, with good detection limits.[10]

The choice of method depends on the specific research application, required sensitivity, time resolution, and whether direct radical detection or measurement of a stable precursor is more appropriate. Continued development in ionization schemes and mass analyzer technology will likely lead to even lower detection limits and a greater understanding of the complex chemistry of peroxyacetyl radicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CI 2 – chemical ionization mass spectrometry (CI 2 -CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00043B [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 5. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CI2– chemical ionization mass spectrometry (CI2-CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Detection of Peroxyacetyl Radicals by Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10795667#detection-of-peroxyacetyl-radicals-using-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com